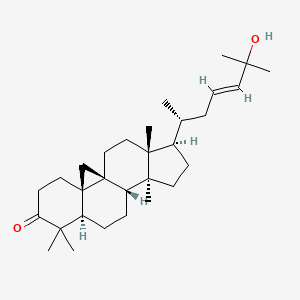
25-Hydroxycycloart-23-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Hydroxycycloart-23-en-3-one is a naturally occurring organic compound belonging to the cycloartane triterpenoids class. This compound has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol .
Biochemical Analysis
Cellular Effects
It is known that compounds isolated from Artocarpus heterophyllus, including 25-Hydroxycycloart-23-en-3-one, have shown anti-inflammatory, antiviral, and antimalarial activities .
Temporal Effects in Laboratory Settings
It is recommended to store the compound at 2-8°C, protected from air and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxycycloart-23-en-3-one typically involves the extraction from natural sources such as Artocarpus heterophyllus. The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps, including chromatography techniques to obtain the compound in high purity.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
25-Hydroxycycloart-23-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
25-Hydroxycycloart-23-en-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 25-Hydroxycycloart-23-en-3-one involves its interaction with molecular targets and pathways in biological systems. Studies have shown that it can modulate the activity of enzymes and signaling pathways, such as the mitogen-activated protein kinases and nuclear factor-κB pathways . These interactions contribute to its anti-inflammatory and other bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- Cycloartane-3,24-dione
- 24-Hydroxycycloart-25-en-3-one
- 24,25-Dihydroxycycloartan-3-one
- Cycloart-24-ene-3,23-dione
Uniqueness
25-Hydroxycycloart-23-en-3-one is unique due to its specific hydroxylation pattern and the presence of a cycloartane skeleton.
Properties
IUPAC Name |
(1S,3R,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGHHPZIYLPNI-DYWBVCMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known natural sources of 25-Hydroxycycloart-23-en-3-one?
A1: this compound has been isolated from the gum resin of Gardenia gummifera L.f. [] and is also identified as a product in the biotransformation of cycloartenol by the fungus Glomerella fusarioides [].
Q2: Is there any research on the potential anti-inflammatory activity of this compound?
A2: While this compound itself hasn't been extensively studied for its anti-inflammatory properties, a closely related compound from the same plant, Artocarpus heterophyllus (jackfruit), exhibits promising anti-inflammatory effects. This compound, Moracin C, also a cycloartane-type triterpene, demonstrated significant inhibition of lipopolysaccharide (LPS)-activated inflammatory responses in murine RAW264.7 macrophages []. This suggests that further investigation into the potential anti-inflammatory activity of this compound could be warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


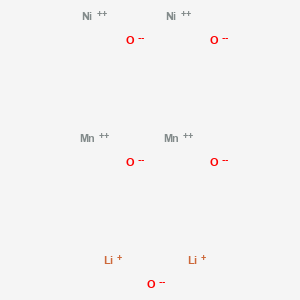

![Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B599815.png)

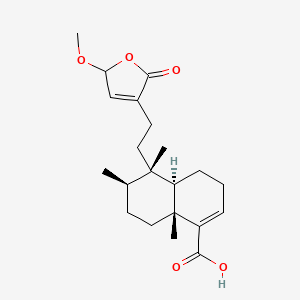

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
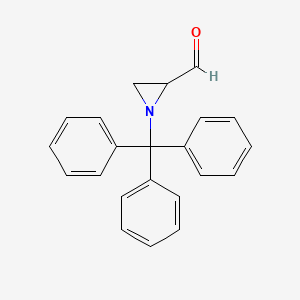
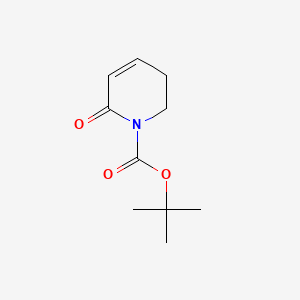
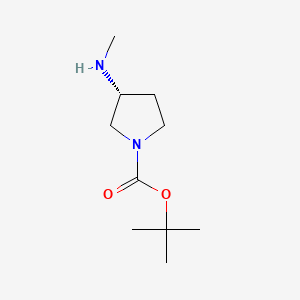
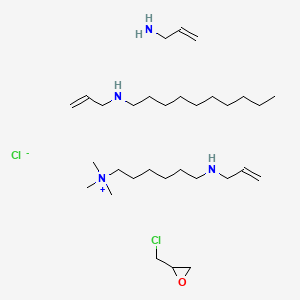
![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)
